molecular formula C12H18N2O4 B13902333 4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid

4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid

Cat. No.: B13902333
M. Wt: 254.28 g/mol
InChI Key: KYMWEGKWTHHNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarbonyl compound, followed by subsequent functional group modifications to introduce the butanoic acid moiety . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)butanoic acid

InChI

InChI=1S/C12H18N2O4/c15-9(16)5-4-8-14-10(17)12(13-11(14)18)6-2-1-3-7-12/h1-8H2,(H,13,18)(H,15,16)

InChI Key

KYMWEGKWTHHNPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.